1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine is classified as an organic heterocyclic compound. Its structure features an imidazole ring fused to a quinoline moiety, which contributes to its unique chemical properties. The compound can be synthesized through various chemical routes, often involving the modification of simpler quinoline derivatives or through multi-step synthetic pathways.
The synthesis of 1-ethyl-1H-imidazo[4,5-c]quinolin-4-amine typically involves several key steps:
For example, a six-step synthesis method has been reported that includes nitration, chlorination, and subsequent amination steps, achieving good yields of the final product through careful optimization of reaction conditions such as temperature and reagent concentrations .
The molecular structure of 1-ethyl-1H-imidazo[4,5-c]quinolin-4-amine can be described as follows:
The presence of nitrogen atoms in both the imidazole and quinoline rings enhances its reactivity and potential interactions with biological targets .
1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine participates in various chemical reactions typical for amines and heterocycles:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives with varied biological activity .
1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine functions primarily as a positive allosteric modulator at the A3 adenosine receptor. The mechanism involves:
The physical and chemical properties of 1-ethyl-1H-imidazo[4,5-c]quinolin-4-amine include:
These properties are crucial for determining its behavior in biological systems and its suitability for pharmaceutical formulations .
The applications of 1-ethyl-1H-imidazo[4,5-c]quinolin-4-amine extend across various scientific fields:
Bioisosteric replacement in the imidazoquinoline series follows two fundamental strategies: heteroatom repositioning and ring fusion hybridization. As demonstrated in antimalarial development, imidazo[1,2-a]pyrimidines (e.g., DSM151) improved binding affinity 4-fold over triazolopyrimidine counterparts (IC~50~ = 0.077 µM vs. 0.28 µM) through nitrogen repositioning that enhanced π-π stacking with hydrophobic enzyme pockets [4]. Similarly, the imidazo[4,5-c]quinoline core in 1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine represents a ring-expanded bioisostere where:
This scaffold demonstrated superior metabolic stability compared to imidazo[1,2-a]pyrimidines in pharmacokinetic studies, attributed to reduced oxidative vulnerability at the quinoline C2 position [4]. Linker engineering further optimized target engagement, with the "five-atom rule" (observed in c-Met inhibitors like foretinib) dictating optimal spacing between the heterocycle and hydrophobic substituents [6].
The N1-ethyl group in 1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine (CAS: 853792-80-0) serves as a master key for three critical design objectives:
Conformational Restriction: Ethyl substitution imposes ~30° dihedral angle distortion versus unsubstituted analogs, forcing the imidazole ring into a coplanar orientation with the quinoline system. This reduces rotational entropy penalty upon kinase binding (ΔG = -2.3 kcal/mol in computational models) [5] [6].
Steric Gating of Selectivity: The ethyl moiety occupies a hydrophobic subpocket in kinases like c-Met and VEGF-R, with its methyl terminus positioned to exploit van der Waals interactions with leucine residues (L~1190~ in c-Met). This excludes binding to off-targets with smaller subpockets, as confirmed by >100-fold selectivity over Clk1-3 and Dyrk kinases in enzymatic assays [3] [6].
Lipophilicity Modulation: The ethyl group increases logP by 0.8 units versus the N-H analog (calculated logP = 2.1 vs. 1.3), significantly enhancing membrane permeability. Molecular dynamics simulations show ethyl's role in stabilizing membrane insertion complexes through alkyl chain ordering, explaining its 3.4-fold cellular potency improvement in NCI-60 cancer cell lines [5] [6].
Table 2: Impact of N1-Substituents on Physicochemical and Binding Properties
N1-Substituent | logP (Calculated) | c-Met Binding ΔG (kcal/mol) | Cellular Potency (IC₅₀, µM) |
---|---|---|---|
H (Unsubstituted) | 1.3 | -8.1 | >10.0 |
Methyl | 1.7 | -8.9 | 4.2 |
Ethyl | 2.1 | -10.4 | 0.32 |
Propyl | 2.6 | -9.8 | 1.7 |
The 4-amino group in 1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine represents a critical pharmacophore divergence from classical 4-alkoxyquinoline kinase inhibitors. Direct comparative analysis reveals three key differential effects:
Hydrogen Bonding Capacity: The 4-amino group functions as a bifunctional H-bond donor-acceptor, forming dual interactions with kinase backbone carbonyls (e.g., Met1160 in c-Met) that 4-alkoxy congeners cannot achieve. Quantum mechanical calculations show 4-amino forms stronger charge-assisted hydrogen bonds (-9.8 kcal/mol) versus 4-methoxy (-6.3 kcal/mol) due to protonation at physiological pH [6].
Electron Donation Profile: While both substituents exert electron-donating effects, the amino group raises the HOMO energy of the quinoline ring by 0.7 eV, enhancing π-orbital overlap with tyrosine residues in the ATP-binding pocket. This translates to 5-fold greater enzymatic inhibition (IC~50~ = 77.7 nM vs. 380 nM for alkoxy analogs) against haspin kinase [3].
Metabolic Stability Tradeoffs: 4-Alkoxy groups undergo rapid CYP450-mediated O-dealkylation, whereas the 4-amino group demonstrates superior metabolic stability in hepatocyte assays (t~1/2~ > 120 min). However, it introduces susceptibility to N-acetylation, mitigated in the 1-ethyl analog through steric shielding of the exocyclic amine [4] [5].
Table 3: Functional Group Comparison at C4 Position
C4 Group | H-Bond Capacity | c-Met K~i~ (nM) | Solubility (mg/mL) | Metabolic Stability (t~1/2~, min) |
---|---|---|---|---|
4-OMe | Acceptor only | 380 | 0.08 | 22 |
4-OPh | Acceptor only | 190 | 0.02 | 15 |
4-NH~2~ | Donor + Acceptor | 42 | 1.7 | >120 |
4-NHCOCH~3~ | Acceptor only | 210 | 0.9 | 95 |
The pharmacophore supremacy of the 4-amino group is context-dependent—while it enhances kinase affinity, its higher basicity (pK~a~ = 8.1) may reduce cellular penetration in acidic microenvironments. This explains why prodrug strategies (e.g., N-acetyl protection) show promise for tumor delivery in in vivo models [5] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7